2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a compound that belongs to the imidazopyridine family, which has garnered attention for its diverse biological activities. This compound features a unique bicyclic structure, where an imidazole ring is fused to a pyridine ring, with a fluorophenyl substituent at the 2-position. The presence of the fluorine atom enhances the compound's lipophilicity and potential bioactivity, making it a subject of interest in medicinal chemistry.
The compound is classified under heterocyclic compounds due to its incorporation of nitrogen atoms in its ring structures. It is specifically categorized as an imidazo[4,5-c]pyridine derivative, which indicates its structural relation to both imidazole and pyridine. Research has shown that derivatives of this class exhibit various pharmacological properties, including anti-inflammatory and anticancer activities .
The synthesis of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine can be achieved through several methodologies, often involving multi-step synthetic routes. A common approach includes:
This synthetic pathway has been optimized for yield and efficiency, demonstrating successful formation of various substituted derivatives.
The molecular formula for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine is C12H9FN2. The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure, providing data on chemical shifts that indicate the environment of hydrogen atoms within the compound .
The chemical reactivity of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine can be explored through various reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry applications.
The mechanism of action for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific biological targets. Research indicates that derivatives from this class may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. The inhibition potency varies based on structural modifications; for instance, compounds with specific substitutions have shown significant selectivity towards COX-2 inhibition, making them potential candidates for anti-inflammatory therapies .
The physical properties of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine include:
Chemical properties include:
Analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are employed to characterize these properties further .
2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine has potential applications in medicinal chemistry due to its biological activity. Notable applications include:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications .
The imidazo[4,5-c]pyridine scaffold has emerged as a privileged heterocyclic system in drug design due to its structural mimicry of purine bases. Early applications focused on GABAA receptor modulation (e.g., zolimidine for gastrointestinal protection) and antiviral agents (e.g., tegobuvir targeting HCV NS5B polymerase) [6]. The 2010s witnessed significant diversification, with derivatives developed as SFK inhibitors for glioblastoma (e.g., compound 1s inhibiting Fyn kinase at submicromolar IC50) [3] and antimicrobial agents (e.g., brominated derivatives against S. aureus) [9]. The scaffold’s versatility is evidenced by its incorporation into PGQC inhibitors (e.g., tetrahydroimidazo[4,5-c]pyridines targeting Porphyromonas gingivalis) [8] and anticancer agents (e.g., derivatives active against MCF-7 breast cancer cells) [9].
Table 1: Historical Milestones of Imidazo[4,5-c]Pyridine Derivatives
Time Period | Therapeutic Area | Key Derivatives | Biological Target |
---|---|---|---|
1980s–1990s | Gastroprotective | Zolimidine | Gastric mucosa protection |
2000s | Antiviral | Tegobuvir (GS-9190) | HCV NS5B polymerase |
2010–2015 | Kinase Inhibition | Imidazo[4,5-c]pyridin-2-ones | Src/Fyn kinases |
2016–2020 | Antimicrobial/Anticancer | 6-Bromo-2-aryl derivatives | Bacterial growth/MCF-7 cells |
2021–Present | Anti-periodontitis | Tetrahydroimidazo[4,5-c]pyridines | Porphyromonas gingivalis QC enzyme |
The bicyclic framework comprises a pyridine ring fused with an imidazole moiety at positions 4 and 5, creating an electron-deficient system with three nitrogen atoms. Key properties include:
Synthetic accessibility is demonstrated by zinc triflate-catalyzed cyclization, enabling efficient construction from 3,4-diaminopyridine and aryl aldehydes in methanol at reflux (yields: 44–67%) [2]. Microwave-assisted methods further improve efficiency, reducing reaction times by 60% while increasing yields to >80% for brominated derivatives [9].
Table 2: Physicochemical Properties of the Imidazo[4,5-c]Pyridine Core
Property | Value/Range | Impact on Bioactivity |
---|---|---|
LogP (octanol/water) | 1.5–2.5 | Balanced membrane permeability |
Hydrogen Bond Acceptors | 3–4 | Target engagement via H-bond networks |
Hydrogen Bond Donors | 1 | Solubility and protein interaction capacity |
Polar Surface Area | 45–55 Ų | CNS penetration potential |
Aromatic Character | Planar bicyclic system | DNA/RNA binding affinity |
The 3-fluorophenyl group at C-2 significantly modulates pharmacological properties through three key mechanisms:
Biological studies demonstrate fluorine-dependent selectivity:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9